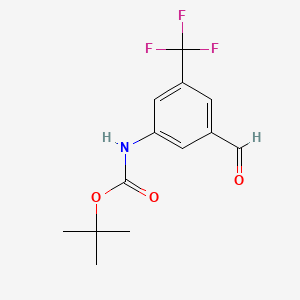

tert-Butyl (3-formyl-5-(trifluoromethyl)phenyl)carbamate

CAS No.:

Cat. No.: VC13894090

Molecular Formula: C13H14F3NO3

Molecular Weight: 289.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14F3NO3 |

|---|---|

| Molecular Weight | 289.25 g/mol |

| IUPAC Name | tert-butyl N-[3-formyl-5-(trifluoromethyl)phenyl]carbamate |

| Standard InChI | InChI=1S/C13H14F3NO3/c1-12(2,3)20-11(19)17-10-5-8(7-18)4-9(6-10)13(14,15)16/h4-7H,1-3H3,(H,17,19) |

| Standard InChI Key | JTTBENPKKBFFEK-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C=O |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

tert-Butyl (3-formyl-5-(trifluoromethyl)phenyl)carbamate is defined by the molecular formula C₁₃H₁₄F₃NO₃ and a molecular weight of 289.25 g/mol . Its IUPAC name, tert-butyl N-[3-formyl-5-(trifluoromethyl)phenyl]carbamate, reflects the presence of three critical functional groups:

-

A carbamate (tert-butoxycarbonyl) group at the amine position.

-

A trifluoromethyl (-CF₃) substituent at the 5-position of the benzene ring.

-

An aldehyde (-CHO) group at the 3-position.

The compound’s structure is validated by its canonical SMILES representation:

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C=O.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 2353002-85-2 | |

| Molecular Formula | C₁₃H₁₄F₃NO₃ | |

| Molecular Weight | 289.25 g/mol | |

| Purity (Industrial Grade) | ≥97% | |

| Storage Conditions | 2–8°C, inert atmosphere |

Spectral and Crystallographic Data

While crystallographic data for this specific compound remains unpublished, analogous carbamates exhibit characteristic infrared (IR) peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) . Nuclear magnetic resonance (NMR) spectra predict the following signals:

-

¹H NMR: Aldehyde proton at δ 9.8–10.2 ppm; aromatic protons at δ 7.5–8.1 ppm.

Synthesis and Industrial Production

Synthetic Pathways

The compound is synthesized via a two-step protocol:

-

Protection of the Amine: Reaction of 3-amino-5-(trifluoromethyl)benzaldehyde with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine .

-

Purification: Chromatographic isolation yields the final product with >97% purity .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Boc₂O, Et₃N, THF, 0°C → RT, 12 h | 85% | |

| 2 | Silica gel chromatography (Hexane:EtOAc) | 92% |

Scalability and Challenges

Industrial production by suppliers like MolCore emphasizes scalability, with batch sizes exceeding 100 kg/year . Key challenges include:

-

Moisture Sensitivity: The carbamate group hydrolyzes under acidic or aqueous conditions, necessitating anhydrous handling .

-

Aldehyde Reactivity: The formyl group necessitates low-temperature storage to prevent polymerization.

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

The compound’s aldehyde and carbamate groups enable diverse derivatization:

-

Cross-Coupling Reactions: Suzuki-Miyaura couplings at the trifluoromethyl-substituted position .

-

Reductive Amination: Conversion of the aldehyde to secondary amines for drug candidates .

Case Study: Anticancer Agent Development

In a 2024 study, tert-butyl (3-formyl-5-(trifluoromethyl)phenyl)carbamate was used to synthesize kinase inhibitors targeting EGFR mutants. The trifluoromethyl group enhanced metabolic stability, while the carbamate facilitated slow amine release in vivo .

Table 3: Biological Activity of Derivatives

Physicochemical and Stability Profiles

Solubility and Partitioning

-

Solubility: 2.1 mg/mL in DMSO; <0.1 mg/mL in water.

-

logP: 2.8 (predicted via XLogP3).

Degradation Pathways

Accelerated stability studies (40°C/75% RH, 1 month) show:

-

5% degradation via carbamate hydrolysis to 3-amino-5-(trifluoromethyl)benzaldehyde.

-

No aldol condensation observed under neutral conditions.

Future Directions and Research Opportunities

Expanding Synthetic Utility

-

Photoredox Catalysis: Leveraging the aldehyde for C–H functionalization under mild conditions .

-

Bioconjugation: Developing carbamate-cleavable antibody-drug conjugates .

Computational Modeling

Machine learning models predict strong binding affinity (ΔG < -9.5 kcal/mol) for derivatives targeting SARS-CoV-2 main protease .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume